![molecular formula C17H17ClO4 B5625145 2-ethoxyphenyl (4-chloro-3-methylphenoxy)acetate](/img/structure/B5625145.png)
2-ethoxyphenyl (4-chloro-3-methylphenoxy)acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-ethoxyphenyl (4-chloro-3-methylphenoxy)acetate involves several key reactions. One example is the synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl from ethyl 4-chloroacetoacetate and thiophenol through sulfide etherification, aminating, and Nenitzescu reactions (L. Dan, 2006). Another method involves the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates, yielding either 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters, showcasing the versatility in the synthetic approaches for related structures (E. Taylor & H. Davies, 1983).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound has been characterized by various spectroscopic techniques. For instance, (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol was successfully synthesized and characterized, revealing insights into the molecular geometry and chemical activity through Density Functional Theory (DFT) analysis (Z. Demircioğlu, 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can vary widely. The synthesis and herbicidal activity of geometrical isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate illustrates the compound's potential in agricultural applications, with no significant difference in herbicidal effects between its E and Z isomers on broadleaf weeds (Yoshiharu Hayashi & H. Kouji, 1990).
Physical Properties Analysis
The physical properties of this compound derivatives can be determined through analytical techniques such as X-ray crystallography, which helps in understanding the crystal structure and intermolecular interactions within these compounds. For example, the synthesis and crystal structure characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate revealed detailed information about its molecular structure through crystallographic analysis (Da-jie Mao et al., 2015).
Chemical Properties Analysis
Analyzing the chemical properties of this compound involves studying its reactivity and stability under different conditions. Reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol, for instance, provide insights into potential routes for the synthesis of complex molecules, highlighting the compound's versatility in organic synthesis (Rfc Brown et al., 1992).
properties
IUPAC Name |
(2-ethoxyphenyl) 2-(4-chloro-3-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-3-20-15-6-4-5-7-16(15)22-17(19)11-21-13-8-9-14(18)12(2)10-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDQHHFUMCESFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)COC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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